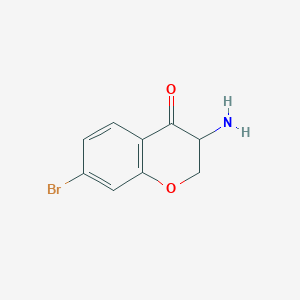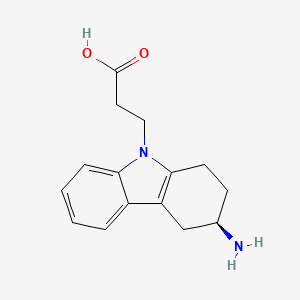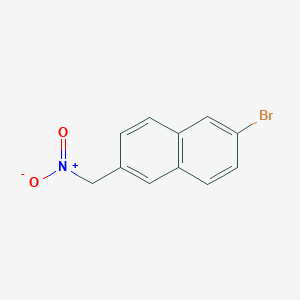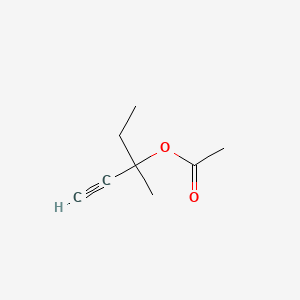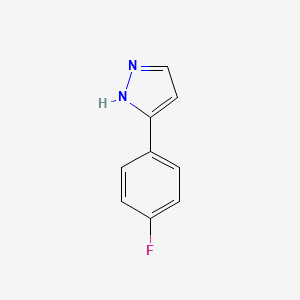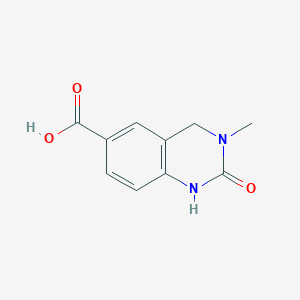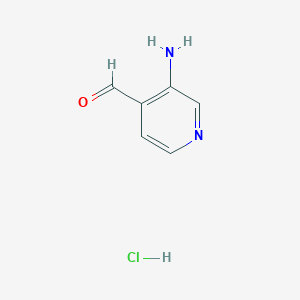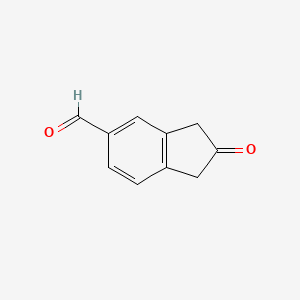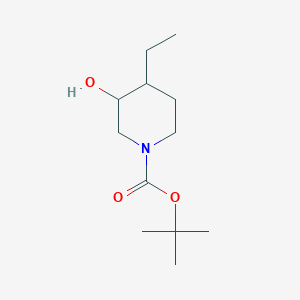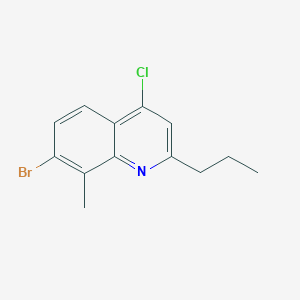
7-Bromo-8-methyl-2-propylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods can yield this compound. One notable approach involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation using mono-propargylated aromatic ortho-diamines. These annulations can be conducted with either stannic chloride or indium (III) chloride, resulting in 6-endo-dig or 6-exo-dig cyclizations, respectively .
Molecular Structure Analysis
The molecular structure of 7-Bromo-8-methyl-2-propylquinolin-4-amine consists of a quinoline ring system with specific substituents. The bromine atom at position 7, the methyl group at position 8, and the propylamine moiety at position 4 contribute to its overall structure. For a visual representation, refer to the chemical structure provided by Smolecule.
Chemical Reactions Analysis
The compound’s reactivity likely involves its quinoline core. The 4-membered beta-lactam ring in quinolines mimics the D-Ala-D-Ala peptide terminus, which serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis. Tight binding of beta-lactam drugs to penicillin-binding proteins (PBPs) inhibits cell wall synthesis, leading to osmotic instability and cell death .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1189105-52-9 |
|---|---|
Produktname |
7-Bromo-8-methyl-2-propylquinolin-4-amine |
Molekularformel |
C13H15BrN2 |
Molekulargewicht |
279.18 g/mol |
IUPAC-Name |
7-bromo-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
SECHHRFSZKXURL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)N |
Kanonische SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



